molecular formula C12H16Br2O3S B8347152 Ethyl 2-(tert-butoxy)-2-(3,5-dibromothiophen-2-yl)acetate

Ethyl 2-(tert-butoxy)-2-(3,5-dibromothiophen-2-yl)acetate

Cat. No. B8347152
M. Wt: 400.13 g/mol
InChI Key: OHOHAOFBSZDGAG-UHFFFAOYSA-N
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Patent
US09238026B2

Procedure details

Ethyl 2-(3,5-dibromothiophen-2-yl)-2-hydroxyacetate (7b) (100 mg, 0.29 mmol) was dissolved in tert-butyl acetate (5.4 mL) at −20° C. and 70% perchloric acid (0.7 mL) was rapidly added. The mixture was stirred at 0° C. for 3 hours then poured in a saturated solution of potassium carbonate. Layers were separated. The aqueous layer was extracted with ethyl acetate (2×20 mL). The organic layers were washed with brine (10 mL), dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 90/10) to provide ethyl 2-(tert-butoxy)-2-(3,5-dibromothiophen-2-yl)acetate (100 mg, 0.40 mmol, 86%).
Name
Ethyl 2-(3,5-dibromothiophen-2-yl)-2-hydroxyacetate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[CH:8]([OH:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10].Cl(O)(=O)(=O)=O.C(=O)([O-])[O-].[K+].[K+].C(O[C:30]([CH3:33])([CH3:32])[CH3:31])(=O)C>>[C:30]([O:14][CH:8]([C:3]1[S:4][C:5]([Br:7])=[CH:6][C:2]=1[Br:1])[C:9]([O:11][CH2:12][CH3:13])=[O:10])([CH3:33])([CH3:32])[CH3:31] |f:2.3.4|

Inputs

Step One
Name
Ethyl 2-(3,5-dibromothiophen-2-yl)-2-hydroxyacetate
Quantity
100 mg
Type
reactant
Smiles
BrC1=C(SC(=C1)Br)C(C(=O)OCC)O
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The organic layers were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 90/10)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C(=O)OCC)C=1SC(=CC1Br)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mmol
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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